molecular formula C8H5F3N2O2 B2383993 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine CAS No. 1806318-94-4

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine

Cat. No.: B2383993
CAS No.: 1806318-94-4
M. Wt: 218.135
InChI Key: KOOOWQOQBUXAFS-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine is a compound that features a trifluoromethoxy group attached to a benzoxazole ring. This compound is of interest due to its unique chemical properties, which include high stability and lipophilicity. The trifluoromethoxy group is known for its ability to enhance the biological activity of molecules, making this compound a valuable subject in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine typically involves the introduction of the trifluoromethoxy group into the benzoxazole ring. One common method is the reaction of a suitable benzoxazole precursor with a trifluoromethoxylating reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the benzoxazole ring, while substitution reactions can produce a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target . The exact molecular targets and pathways involved vary based on the specific application of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethoxy-substituted benzoxazoles and related heterocycles. Examples include:

Uniqueness

What sets 5-(Trifluoromethoxy)-1,3-benzoxazol-2-amine apart is its specific combination of the trifluoromethoxy group with the benzoxazole ring. This unique structure confers distinct chemical properties, such as enhanced stability and lipophilicity, which are not as pronounced in similar compounds . Additionally, its ability to modulate biological activity makes it a valuable compound in various fields of research .

Properties

IUPAC Name

5-(trifluoromethoxy)-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-6-5(3-4)13-7(12)14-6/h1-3H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOOWQOQBUXAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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